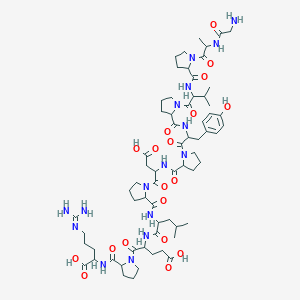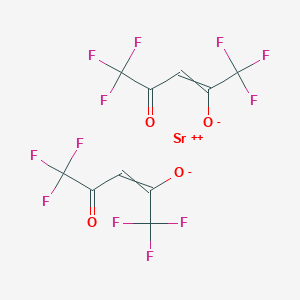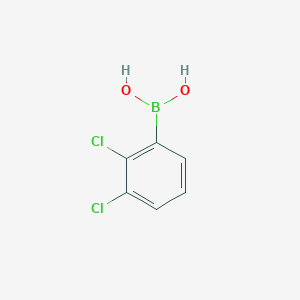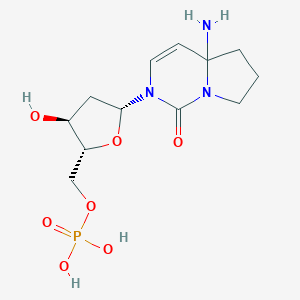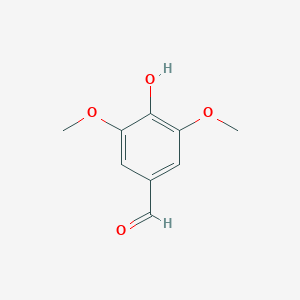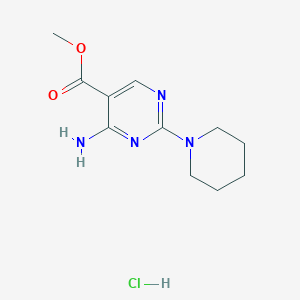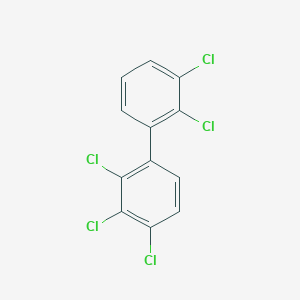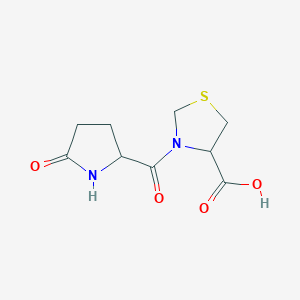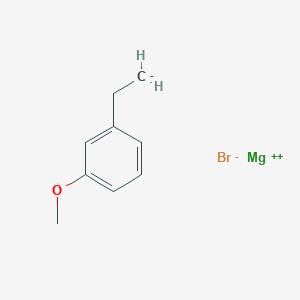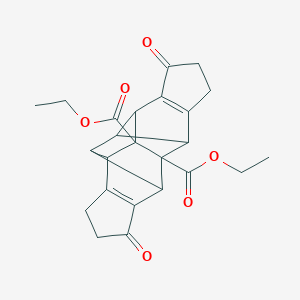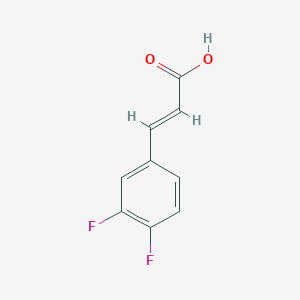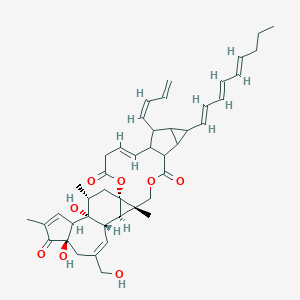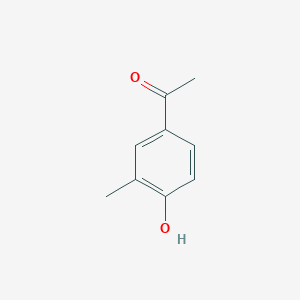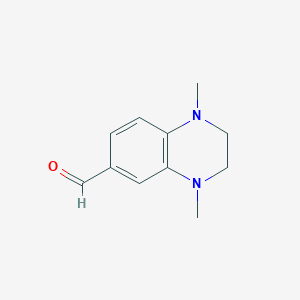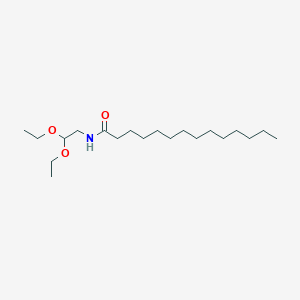
N-Myristoyl glycinal diethylacetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Myristoyl glycinal diethylacetal, also known as NMGDA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NMGDA is a derivative of glycine, an amino acid that is essential for the synthesis of proteins and other biomolecules in the body.
Mecanismo De Acción
N-Myristoyl glycinal diethylacetal inhibits the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activation of p53 leads to the induction of cell cycle arrest and apoptosis, which can potentially be used to treat cancer.
Efectos Bioquímicos Y Fisiológicos
N-Myristoyl glycinal diethylacetal has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Myristoyl glycinal diethylacetal inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have shown that N-Myristoyl glycinal diethylacetal inhibits tumor growth and metastasis in mouse models of cancer. N-Myristoyl glycinal diethylacetal has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Myristoyl glycinal diethylacetal is its ability to modulate protein-protein interactions, which is essential for the functioning of many biological processes in the body. N-Myristoyl glycinal diethylacetal is also relatively easy to synthesize and has been shown to have low toxicity in vitro and in vivo. However, N-Myristoyl glycinal diethylacetal has some limitations for lab experiments. N-Myristoyl glycinal diethylacetal is a small molecule that may not penetrate cell membranes efficiently, making it difficult to study its effects in cells. N-Myristoyl glycinal diethylacetal also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-Myristoyl glycinal diethylacetal. One direction is to develop more potent and selective inhibitors of protein-protein interactions using N-Myristoyl glycinal diethylacetal as a lead compound. Another direction is to study the effects of N-Myristoyl glycinal diethylacetal on other protein-protein interactions involved in various diseases. Additionally, the development of drug delivery systems that can improve the bioavailability and half-life of N-Myristoyl glycinal diethylacetal may enhance its effectiveness as a therapeutic agent.
Métodos De Síntesis
N-Myristoyl glycinal diethylacetal can be synthesized using a multi-step process that involves the reaction of glycine with myristic acid and diethylamine. The first step involves the activation of glycine using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the glycine-NHS ester. The second step involves the reaction of the glycine-NHS ester with myristic acid to form N-myristoyl glycine. The final step involves the reaction of N-myristoyl glycine with diethylamine to form N-Myristoyl glycinal diethylacetal.
Aplicaciones Científicas De Investigación
N-Myristoyl glycinal diethylacetal has potential applications in drug discovery and development due to its ability to modulate protein-protein interactions. Protein-protein interactions are essential for the functioning of many biological processes in the body, including signal transduction, gene expression, and cell proliferation. Dysregulation of protein-protein interactions can lead to the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. N-Myristoyl glycinal diethylacetal has been shown to inhibit the interaction between two proteins, p53 and MDM2, which is involved in the regulation of cell growth and apoptosis. This inhibition of protein-protein interaction can potentially be used to develop drugs that target various diseases.
Propiedades
Número CAS |
115433-72-2 |
|---|---|
Nombre del producto |
N-Myristoyl glycinal diethylacetal |
Fórmula molecular |
C20H41NO3 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
N-(2,2-diethoxyethyl)tetradecanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23-5-2)24-6-3/h20H,4-18H2,1-3H3,(H,21,22) |
Clave InChI |
ODPWRMSNGMQQAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
Otros números CAS |
115433-72-2 |
Sinónimos |
N-Myr-GOA N-myristoyl glycinal diethylacetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



